molecular formula C16H17ClN2O3S2 B6493528 N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1049831-78-8

N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Cat. No. B6493528
CAS RN: 1049831-78-8
M. Wt: 384.9 g/mol
InChI Key: MQSHWCWHQLDCEW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide (CPCS) is a chemical compound which is a member of the class of compounds known as sulfonamides. It is an organic compound with a molecular formula of C13H12ClNS2O3. CPCS is widely used in the field of synthetic organic chemistry due to its wide range of applications.

Mechanism of Action

N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide acts as a substrate for the enzyme cytochrome P450. This enzyme is responsible for the metabolism of drugs and other xenobiotics. When N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is metabolized by cytochrome P450, it is converted into various metabolites that can be further metabolized or eliminated from the body.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has been studied for its effects on various biochemical and physiological processes. Studies have shown that N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can inhibit the growth of certain bacteria, fungi, and plants. Additionally, N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized from a variety of starting materials. Additionally, N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a substrate for the enzyme cytochrome P450, which makes it useful for studying the metabolism of drugs and other xenobiotics. However, N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is not as stable as some other compounds and can be degraded in the presence of light and heat.

Future Directions

There are several potential future directions for research involving N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide. These include further studies on the biochemical and physiological effects of N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, as well as studies on its use as a substrate for cytochrome P450. Additionally, further research could be conducted on the synthesis of N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide from various starting materials, as well as on the stability of the compound in different environments. Finally, N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide could be studied for its potential use in drug development and delivery.

Synthesis Methods

N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can be synthesized from a variety of starting materials, such as thiophene-2-sulfonyl chloride and 3-chlorophenylpiperidine-2-carboxamide. The reaction of these two compounds yields N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide as the desired product. The reaction is typically carried out in an inert atmosphere and requires a catalyst such as palladium chloride.

Scientific Research Applications

N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has been widely used in scientific research due to its ability to act as a substrate for various enzymes. It has been shown to be a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has been used in the study of the biochemistry and physiology of various organisms, such as bacteria, fungi, and plants.

properties

IUPAC Name

N-(3-chlorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c17-12-5-3-6-13(11-12)18-16(20)14-7-1-2-9-19(14)24(21,22)15-8-4-10-23-15/h3-6,8,10-11,14H,1-2,7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSHWCWHQLDCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

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